6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Overview
Description
6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common route might include:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the 2,3-difluorobenzyl group can be introduced via nucleophilic substitution.
Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through a condensation reaction involving a pyridine derivative and appropriate reagents.
Final Coupling: The piperidine and pyrimidine intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can modify the pyrimidine ring or the difluorobenzyl group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to Active Sites: Inhibiting or activating enzymes.
Receptor Modulation: Altering the activity of cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-Benzylpiperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
- 6-(1-(2-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Uniqueness
The presence of the 2,3-difluorobenzyl group in 6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one may confer unique properties, such as increased binding affinity or altered metabolic stability, compared to similar compounds.
Properties
IUPAC Name |
4-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]-2-pyridin-2-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O/c22-16-5-3-4-15(20(16)23)13-27-10-7-14(8-11-27)18-12-19(28)26-21(25-18)17-6-1-2-9-24-17/h1-6,9,12,14H,7-8,10-11,13H2,(H,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJNIPRGQNBUDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NC(=N2)C3=CC=CC=N3)CC4=C(C(=CC=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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